Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone
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Overview
Description
Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that features a combination of azepane, pyrrolidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Group: This step may involve nucleophilic substitution reactions where pyrrolidine is introduced to the intermediate compound.
Sulfonylation: The addition of the sulfonyl group is usually carried out using sulfonyl chlorides under basic conditions.
Final Assembly: The final step involves coupling the azepane and pyrrolidine intermediates with the sulfonylated phenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]methanone
- Pyrrolidin-1-yl[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]methanone
Uniqueness
Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23ClN2O3S |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
azepan-1-yl-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C17H23ClN2O3S/c18-15-8-7-14(17(21)19-9-3-1-2-4-10-19)13-16(15)24(22,23)20-11-5-6-12-20/h7-8,13H,1-6,9-12H2 |
InChI Key |
PJRXQMGBWCPHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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